molecular formula C12H7F3N4S B13849347 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179361-60-4

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13849347
CAS No.: 1179361-60-4
M. Wt: 296.27 g/mol
InChI Key: QMZOPGBBTPRPKD-UHFFFAOYSA-N
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Description

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The addition of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, other nucleophiles

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Mechanism of Action

The mechanism of action of 3-(8-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets and pathways:

Properties

CAS No.

1179361-60-4

Molecular Formula

C12H7F3N4S

Molecular Weight

296.27 g/mol

IUPAC Name

3-[8-(trifluoromethyl)quinolin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H7F3N4S/c13-12(14,15)7-3-1-2-6-4-5-8(17-9(6)7)10-18-11(16)20-19-10/h1-5H,(H2,16,18,19)

InChI Key

QMZOPGBBTPRPKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C3=NSC(=N3)N

Origin of Product

United States

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